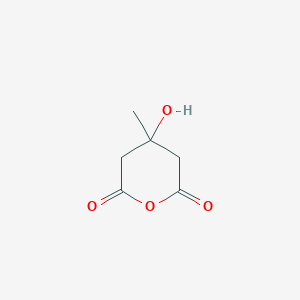

3-Hydroxy-3-methylglutaric anhydride

描述

醋酸氯替泼松是一种合成的糖皮质激素,主要用于其抗炎和免疫抑制特性。它常用于治疗哮喘、过敏性鼻炎和各种皮肤病。 该化合物以其高效力和对糖皮质激素受体的选择性而闻名,使其在减少炎症和免疫反应方面非常有效 .

准备方法

合成路线和反应条件

醋酸氯替泼松的合成涉及多个步骤,从类固醇前体开始。一种常见的方法包括类固醇骨架的氟化,然后引入丙酸酯基团。该过程通常包括以下步骤:

氟化: 在类固醇骨架上的特定位置引入氟原子。

羟基化: 在类固醇结构中添加羟基。

工业生产方法

醋酸氯替泼松的工业生产涉及使用优化反应条件的大规模合成,以确保高产率和纯度。该过程包括:

反应器设计: 使用连续流动反应器以保持一致的反应条件。

化学反应分析

反应类型

醋酸氯替泼松会发生各种化学反应,包括:

氧化: 将羟基转化为酮或醛。

还原: 将酮或醛还原回羟基。

取代: 用其他取代基取代官能团.

常见试剂和条件

这些反应中使用的常见试剂包括:

氧化剂: 如高锰酸钾或三氧化铬。

还原剂: 如硼氢化钠或氢化铝锂。

取代试剂: 如卤化剂或亲核试剂.

形成的主要产物

科学研究应用

醋酸氯替泼松具有广泛的科学研究应用,包括:

化学: 用作研究类固醇化学和合成方法的模型化合物。

生物学: 研究其对细胞信号通路和基因表达的影响。

医学: 广泛研究其治疗炎症性和自身免疫性疾病的治疗效果。

工业: 用于开发药物制剂和药物递送系统

作用机制

醋酸氯替泼松通过与糖皮质激素受体(一种核受体)结合发挥其作用。结合后,受体-配体复合物转运至细胞核,在那里与特定的 DNA 序列相互作用以调节靶基因的转录。这导致抑制促炎细胞因子和诱导抗炎蛋白。 该化合物还抑制各种免疫细胞(如 T 细胞和巨噬细胞)的活性,从而减少炎症和免疫反应 .

相似化合物的比较

类似化合物

糠酸氟替卡松: 另一种具有类似抗炎特性的合成糖皮质激素。

布地奈德: 一种用于治疗哮喘和炎症性肠病的糖皮质激素。

糠酸莫米松: 用于其抗炎作用治疗皮肤病和过敏性鼻炎

独特性

醋酸氯替泼松的独特性在于其对糖皮质激素受体的高选择性和其强大的抗炎作用。 它具有良好的药代动力学特征,局部或吸入使用时全身吸收低,降低了全身副作用的风险 .

生物活性

3-Hydroxy-3-methylglutaric anhydride (HMG-anhydride) is a compound related to the metabolism of leucine and plays a significant role in various biological processes. This article explores its biological activity, mechanisms of action, and implications for health, particularly in the context of metabolic disorders.

- Chemical Formula : CHO

- Molecular Weight : 144.13 g/mol

- CAS Number : 193704

HMG-anhydride is primarily involved in the metabolism of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is crucial for ketogenesis and leucine catabolism. The enzyme HMG-CoA lyase , which catalyzes the conversion of HMG-CoA to acetyl-CoA and acetoacetate, is essential for this process. Deficiencies in this enzyme lead to the accumulation of HMG-anhydride and related metabolites, resulting in metabolic disorders such as 3-hydroxy-3-methylglutaric aciduria (HMG) .

Biological Activity and Effects

-

Metabolic Disruption :

- Elevated levels of HMG-anhydride can disrupt mitochondrial functions, leading to impaired energy metabolism and oxidative stress .

- It has been shown to affect enzymatic antioxidant defenses in the brain, significantly reducing the activity of key enzymes such as glutathione reductase (GR) and superoxide dismutase (SOD) in neonatal models .

-

Neurodevelopmental Impact :

- In studies involving neonatal Wistar rats, HMG-anhydride administration disrupted brain bioenergetics, redox homeostasis, and mitochondrial dynamics, indicating potential neurodevelopmental consequences .

- The compound was associated with alterations in mitochondrial respiratory chain functioning, affecting complex activities critical for ATP production .

-

Clinical Manifestations :

- Patients with HMG deficiency exhibit symptoms including lethargy, hypoglycemia, and metabolic acidosis due to the toxic effects of accumulated organic acids .

- The urinary organic acid profile in affected individuals shows elevated levels of HMG and related metabolites, which can be indicative of the disorder's presence .

Case Study 1: 3-Hydroxy-3-methylglutaric Aciduria

A retrospective analysis of patients diagnosed with HMG aciduria revealed that elevated levels of HMG correlate with severe clinical manifestations such as hepatomegaly and coma. The study emphasized the importance of early diagnosis and management strategies to mitigate metabolic crises associated with high HMG concentrations .

Case Study 2: Neurodevelopmental Effects

In a controlled study on neonatal rats, administration of HMG-anhydride resulted in significant deficits in neurodevelopmental reflexes and cognitive functions. These findings highlight the potential long-term impacts on brain development due to metabolic disturbances caused by HMG accumulation .

Data Summary

| Parameter | Normal Levels | HMG Aciduria Levels |

|---|---|---|

| Urinary HMG Concentration | Low | Significantly Elevated |

| Blood Acidosis | Normal | Present |

| Enzymatic Activity (SOD) | Normal | Decreased |

| Neurodevelopmental Reflex Score | High | Significantly Lowered |

属性

IUPAC Name |

4-hydroxy-4-methyloxane-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-6(9)2-4(7)10-5(8)3-6/h9H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWOCHZAKVUAJQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)OC(=O)C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20412429 | |

| Record name | 4-hydroxy-4-methyloxane-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20412429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34695-32-4 | |

| Record name | 4-hydroxy-4-methyloxane-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20412429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。